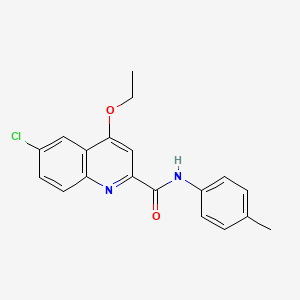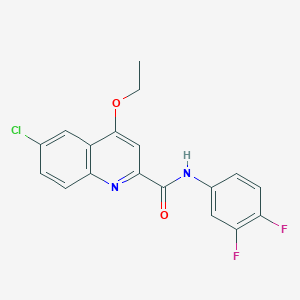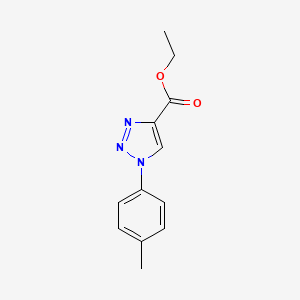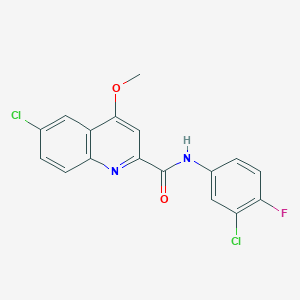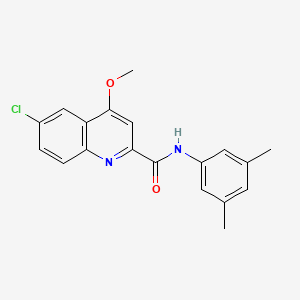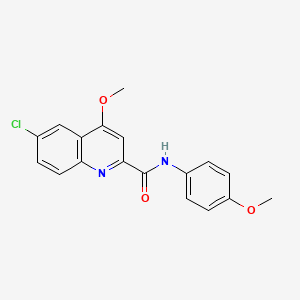
6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide, commonly referred to as CMQ, is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
CMQ has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has also been used in the synthesis of drugs, such as anti-inflammatory drugs and anticonvulsants. Additionally, CMQ has been studied for its potential applications in the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
作用機序
Target of Action
Quinoline-containing compounds have been reported to exhibit potent inhibitory activity against various protein kinases .
Mode of Action
Quinoline derivatives are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
Quinoline derivatives have been reported to interfere with quorum sensing signaling molecules, which control the population density of certain bacterial species .
Result of Action
Quinoline derivatives have been reported to exhibit antimicrobial activity .
Action Environment
The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity .
実験室実験の利点と制限
One of the main advantages of using CMQ in lab experiments is its low cost and availability. Additionally, CMQ is relatively easy to synthesize, making it a good choice for research purposes. However, there are some limitations to using CMQ in lab experiments. CMQ is known to have a short half-life, which means that it must be used quickly after it is synthesized. Additionally, CMQ is known to be toxic in high doses, so it must be used with caution.
将来の方向性
There are several potential future directions for the use of CMQ in scientific research. One potential direction is the study of its effects on cancer cells. Additionally, CMQ could be studied for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, further research could be done on its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Finally, CMQ could be studied for its potential applications in drug synthesis and development.
合成法
The synthesis of CMQ has been studied extensively and several methods have been developed. The most commonly used method is the reaction of 4-methoxyphenyl quinoline-2-carboxylic acid with 6-chloro-4-methoxybenzoyl chloride in dichloromethane. This reaction is carried out at room temperature and yields CMQ as the main product. Other methods include the reaction of 4-methoxyphenyl quinoline-2-carboxylic acid with 6-chloro-4-methoxybenzoyl chloride in dichloromethane and the reaction of 4-methoxyphenyl quinoline-2-carboxylic acid with 6-chloro-4-methoxybenzoyl chloride in acetonitrile.
特性
IUPAC Name |
6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-6-4-12(5-7-13)20-18(22)16-10-17(24-2)14-9-11(19)3-8-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYULZUWAAGRLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
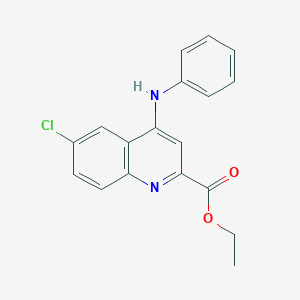
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
